2-(5-bromofuran-2-yl)-6,7-dimethoxy-4H-3,1-benzoxazin-4-one
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Overview
Description
2-(5-Bromo-2-furyl)-6,7-dimethoxy-4H-3,1-benzoxazin-4-one is a heterocyclic compound that features a benzoxazine ring fused with a furan ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(5-bromofuran-2-yl)-6,7-dimethoxy-4H-3,1-benzoxazin-4-one typically involves the bromination of a furan derivative followed by cyclization with appropriate reagents. One common method involves the reaction of 5-bromo-2-furoic acid with a suitable amine to form the corresponding amide, which is then cyclized under acidic conditions to yield the benzoxazine ring .
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination and cyclization reactions, utilizing continuous flow reactors to ensure consistent product quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
2-(5-Bromo-2-furyl)-6,7-dimethoxy-4H-3,1-benzoxazin-4-one can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furanones.
Reduction: The bromine atom can be reduced to form the corresponding hydrogenated derivative.
Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a palladium catalyst can be used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN₃) or thiourea (NH₂CSNH₂).
Major Products
Oxidation: Furanones and other oxidized derivatives.
Reduction: Hydrogenated derivatives of the original compound.
Substitution: Various substituted benzoxazine derivatives, depending on the nucleophile used.
Scientific Research Applications
2-(5-Bromo-2-furyl)-6,7-dimethoxy-4H-3,1-benzoxazin-4-one has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an antimicrobial and anticancer agent due to its ability to interact with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Mechanism of Action
The mechanism of action of 2-(5-bromofuran-2-yl)-6,7-dimethoxy-4H-3,1-benzoxazin-4-one involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound can bind to enzymes and receptors, modulating their activity.
Pathways Involved: It may influence signaling pathways related to inflammation, cell proliferation, and apoptosis, contributing to its potential therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
2-(5-Bromo-2-furyl)quinoxaline: Another heterocyclic compound with a similar furan ring structure.
3-(5-Bromo-2-furyl)-2-quinoxalone: Shares the brominated furan moiety but differs in the fused ring system.
Uniqueness
2-(5-Bromo-2-furyl)-6,7-dimethoxy-4H-3,1-benzoxazin-4-one is unique due to its specific benzoxazine-furan fusion, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C14H10BrNO5 |
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Molecular Weight |
352.14 g/mol |
IUPAC Name |
2-(5-bromofuran-2-yl)-6,7-dimethoxy-3,1-benzoxazin-4-one |
InChI |
InChI=1S/C14H10BrNO5/c1-18-10-5-7-8(6-11(10)19-2)16-13(21-14(7)17)9-3-4-12(15)20-9/h3-6H,1-2H3 |
InChI Key |
KVMVIANIQSGHHS-UHFFFAOYSA-N |
SMILES |
COC1=C(C=C2C(=C1)C(=O)OC(=N2)C3=CC=C(O3)Br)OC |
Canonical SMILES |
COC1=C(C=C2C(=C1)C(=O)OC(=N2)C3=CC=C(O3)Br)OC |
Origin of Product |
United States |
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